molecular formula C14H21NO5S B14457765 Octyl 4-nitrobenzene-1-sulfonate CAS No. 71841-81-1

Octyl 4-nitrobenzene-1-sulfonate

Cat. No.: B14457765
CAS No.: 71841-81-1
M. Wt: 315.39 g/mol
InChI Key: VYBRQQUWSYPLSC-UHFFFAOYSA-N
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Description

Octyl 4-nitrobenzene-1-sulfonate is an organic compound characterized by an octyl chain linked to a 4-nitrobenzenesulfonate group. Structurally, it combines a hydrophobic octyl moiety with a polar sulfonate ester and an electron-withdrawing nitro group. This configuration imparts unique reactivity, particularly in nucleophilic substitution reactions, where the sulfonate group acts as an excellent leaving group. The compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in pharmaceutical and chemical manufacturing. Its stability and solubility in organic solvents make it suitable for applications requiring controlled reactivity.

Properties

CAS No.

71841-81-1

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

octyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C14H21NO5S/c1-2-3-4-5-6-7-12-20-21(18,19)14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3

InChI Key

VYBRQQUWSYPLSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of 4-nitrobenzene followed by the introduction of the octyl group. The sulfonation reaction can be carried out using concentrated sulfuric acid, which introduces the sulfonate group onto the benzene ring. The subsequent alkylation with an octyl halide, such as octyl bromide, in the presence of a base like sodium hydroxide, results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Octyl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The nitro and sulfonate groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the octyl group, leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Sulfonation: Concentrated sulfuric acid.

    Alkylation: Octyl bromide and sodium hydroxide.

    Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Octyl 4-aminobenzene-1-sulfonate.

    Oxidation: Octyl 4-nitrobenzene-1-carboxylate.

Scientific Research Applications

Octyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Octyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and interaction with biological molecules. The octyl group contributes to the compound’s hydrophobicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

The table below compares key attributes of octyl 4-nitrobenzene-1-sulfonate with structurally related octyl-containing compounds:

Compound Functional Groups Molecular Weight (g/mol) Solubility Key Reactivity/Activity Primary Applications
This compound Nitro, sulfonate ester ~315.35* Organic solvents High reactivity in nucleophilic substitutions (e.g., alkylation) Organic synthesis, pharmaceuticals
Octyl gallate Gallate ester 282.3 Lipophilic Inhibits intracellular growth of Toxoplasma gondii tachyzoites Antimicrobial/antiparasitic agents
Sodium octyl sulfate Sulfate, sodium salt 232.3 Aqueous Ion-pairing agent in HPLC; enhances retention of charged analytes Analytical chemistry (chromatography)
Octyl acetate Acetate ester 172.26 Organic solvents Volatile signaling compound in plant-insect interactions Ecological studies, fragrances

*Calculated based on molecular formula C₁₄H₂₁NO₅S.

Key Observations:
  • Reactivity : The nitro group in this compound enhances the leaving-group capability of the sulfonate, making it more reactive than sodium octyl sulfate or octyl acetate. This property is critical in synthetic chemistry for bond-forming reactions.
  • Biological Activity: Unlike octyl gallate, which shows potent antiparasitic effects by disrupting T. gondii replication , this compound’s applications are primarily non-biological, focusing on chemical synthesis.
  • Solubility : The octyl chain confers lipophilicity, but the polar sulfonate group balances solubility in organic solvents. Sodium octyl sulfate, as a salt, is water-soluble and used in aqueous systems .

Stability and Environmental Interactions

  • Volatility: Octyl acetate and 1-octanol () are volatile compounds involved in ecological signaling. In contrast, this compound’s stability under ambient conditions makes it less volatile and more suitable for controlled laboratory use.
  • Degradation Pathways : Sulfonate esters like this compound may undergo hydrolysis under acidic or basic conditions, releasing sulfonic acid derivatives. Sodium octyl sulfate, being a salt, is more stable in aqueous solutions but less reactive in organic media .

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